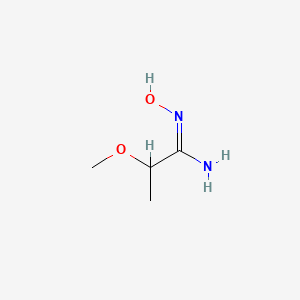

(1E)-N'-hydroxy-2-methoxypropanimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxypropanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) |

InChI Key |

UGLCZPYLTOBSCK-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=N\O)/N)OC |

Canonical SMILES |

CC(C(=NO)N)OC |

Origin of Product |

United States |

E / Z Isomerism at the C=n Bond:the Carbon Nitrogen Double Bond in Amidoximes is Rigid, Leading to the Existence of Geometric Isomers, Designated As E and Z .egyankosh.ac.inthe Compound in Question is Specified As the 1e Isomer, Where the Oh and Nh₂ Groups Are on Opposite Sides of the C=n Double Bond. the Z Isomer, with These Groups on the Same Side, is Also Possible.

Generally, the (Z)-isomer of an amidoxime (B1450833) is considered the more thermodynamically stable form due to the potential for intramolecular hydrogen bonding between the oxime proton and the amino nitrogen. nih.gov However, the synthetic outcome can often be a mixture of both isomers, and interconversion between them can be catalyzed by acids or heat. thieme-connect.comresearchgate.net

The stereochemistry of this double bond has a profound effect on reactivity:

Cyclization Reactions: The spatial arrangement of the reactive groups is critical. For instance, the synthesis of 1,2,4-oxadiazoles from amidoximes requires the (Z)-isomer to allow the necessary proximity of the reacting atoms.

Metal Coordination: The (E) and (Z) isomers can act as different types of ligands. The (Z)-isomer can act as a bidentate ligand, coordinating to a metal center through both the oxime nitrogen and the amino nitrogen, while the (E)-isomer may coordinate differently or act as a monodentate ligand.

Biological Activity: In a biological context, enzymes and receptors are highly stereospecific. The precise geometry of the (E) or (Z) isomer can determine whether the molecule fits into an active site, making one isomer biologically active while the other is inactive.

Chirality at the 2 Position:the Substituent, 2 Methoxypropyl, Contains a Chiral Center at the Second Carbon Atom the Carbon Bearing the Methoxy Group . This Means That 1e N Hydroxy 2 Methoxypropanimidamide Can Exist As a Pair of Enantiomers: R 1e N Hydroxy 2 Methoxypropanimidamide and S 1e N Hydroxy 2 Methoxypropanimidamide.

Controlling this stereocenter during synthesis is a key challenge in asymmetric synthesis. The use of chiral starting materials or chiral catalysts can, in principle, allow for the selective production of one enantiomer over the other.

The presence of this chiral center is highly significant for the molecule's interaction with other chiral entities. nih.gov When interacting with a chiral environment, such as an enzyme or a receptor, the two enantiomers can exhibit vastly different behaviors. One enantiomer may bind strongly and elicit a biological response, while the other may bind weakly or not at all. This stereoselectivity is a cornerstone of modern drug design, as it often allows for the development of more potent and selective drugs with fewer side effects. The steric and electronic properties of the chiral 2-methoxypropyl group can create a specific three-dimensional shape that is recognized differently by chiral biological macromolecules.

Coordination Chemistry and Ligand Properties of 1e N Hydroxy 2 Methoxypropanimidamide

Fundamental Principles of Amidoxime (B1450833) Coordination

The coordination behavior of (1E)-N'-hydroxy-2-methoxypropanimidamide is dictated by the electronic and structural characteristics of the amidoxime functional group, -C(NH₂)=NOH. This group's ability to coordinate with metal ions is influenced by its design, potential binding sites, and acid-base properties.

Ligand Design and Denticity in Metal Complexation

The design of amidoxime-containing molecules as ligands is crucial for their application in forming stable metal complexes. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. Amidoximes, including this compound, can exhibit different denticities depending on the reaction conditions and the nature of the metal ion.

The amidoxime group itself can act as a monodentate ligand, binding through either the oxime nitrogen or the oxime oxygen. More commonly, it functions as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the nitrogen and oxygen atoms of the oxime group. The presence of other donor atoms within the ligand's structure can lead to higher denticities. In the case of this compound, the methoxy (B1213986) group's oxygen atom could potentially participate in coordination, although this is less common.

The flexibility and chelating ability of amidoxime ligands make them effective in forming stable complexes with a variety of metal ions.

Coordination Modes and Binding Sites (Neutral and Deprotonated Forms)

The amidoxime functional group can coordinate to metal ions in several ways, primarily involving the nitrogen and oxygen atoms of the oxime moiety. The coordination behavior is significantly influenced by the pH of the medium, which determines whether the ligand is in its neutral or deprotonated (amidoximate) form.

In its neutral form , this compound can coordinate to a metal center through the nitrogen atom of the oxime group. This results in a monodentate interaction.

Upon deprotonation of the hydroxyl group under basic conditions, the resulting amidoximate anion is a more potent ligand. It typically coordinates in a bidentate fashion, binding to the metal ion through both the nitrogen and the deprotonated oxygen atom. This N,O-chelation forms a stable five-membered ring, which is a common and highly stable coordination mode for amidoximes.

The table below summarizes the principal coordination modes observed for the amidoxime functional group.

| Coordination Mode | Form of Ligand | Description | Denticity |

| N-coordination | Neutral | The ligand binds through the nitrogen atom of the oxime group. | Monodentate |

| O-coordination | Neutral/Deprotonated | The ligand binds through the oxygen atom of the oxime group. | Monodentate |

| N,O-Chelation | Deprotonated | The ligand binds through both the nitrogen and oxygen atoms of the oxime group, forming a stable chelate ring. | Bidentate |

| Bridging | Deprotonated | The amidoximate group can bridge two metal centers. | Bidentate |

Acid-Base Chemistry of Amidoximes and Its Relevance to Ligand Behavior

The acid-base properties of the amidoxime group are fundamental to its role as a ligand. The group contains both an acidic proton on the hydroxyl group and a basic nitrogen atom in the oxime functionality.

The hydroxyl proton is weakly acidic and can be removed in the presence of a base, leading to the formation of the amidoximate anion. This deprotonation significantly enhances the ligand's coordinating ability, as the negatively charged oxygen atom becomes a stronger Lewis base.

The oxime nitrogen atom possesses a lone pair of electrons and can act as a Lewis base, coordinating to metal ions. The basicity of this nitrogen influences the stability of the resulting metal complex.

The interplay between the acidic and basic sites of the amidoxime group allows for pH-dependent coordination behavior. At low pH, the ligand is more likely to be protonated and may coordinate as a neutral molecule, while at higher pH, deprotonation occurs, favoring the formation of more stable chelated complexes.

Studies of this compound Metal Complexes

While the fundamental principles of amidoxime coordination are well-established, specific research focusing exclusively on the metal complexes of this compound is limited in publicly available literature. However, based on the general behavior of amidoximes, we can infer the expected synthetic routes, structural features, and stability of its coordination compounds.

Synthesis and Structural Elucidation of Coordination Compounds

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in determining the structure and composition of the resulting complex.

For instance, reacting this compound with metal chlorides or nitrates in an alcoholic solvent is a common method for preparing amidoxime complexes uobaghdad.edu.iq. The addition of a base is often necessary to facilitate the deprotonation of the ligand and promote chelation.

The structural elucidation of these complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-O, and O-H bonds upon complexation provide evidence of coordination. A shift in the C=N stretching frequency and the disappearance or shift of the O-H band are indicative of the ligand binding to the metal ion nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its complexes in solution, providing information about the coordination environment.

Mass Spectrometry: This technique helps in determining the molecular weight and stoichiometry of the complexes nih.gov.

Based on related structures, it is anticipated that this compound would form complexes with various geometries, such as square planar or octahedral, depending on the coordination number and the nature of the central metal ion researchgate.net.

Stability and Solution-Phase Behavior of Coordination Complexes

The stability of metal complexes of this compound in solution is a crucial aspect of their chemistry. The stability of such complexes is generally high due to the chelate effect, where the formation of a five-membered ring upon bidentate coordination enhances thermodynamic stability.

The stability of the complexes would be influenced by several factors:

The nature of the metal ion: The charge, size, and electronic configuration of the metal ion affect the strength of the metal-ligand bonds.

The pH of the solution: As discussed, pH influences the protonation state of the ligand, which in turn affects the stability of the complex. Generally, amidoxime complexes are more stable in neutral to basic conditions where the deprotonated form of the ligand predominates nih.gov.

The presence of competing ligands: Other ligands in the solution can compete for coordination sites on the metal ion.

Reactivity of Coordinated this compound Ligands

While specific studies on the reactivity of coordinated this compound are not extensively documented in the current body of scientific literature, its behavior can be inferred from the well-established reactivity patterns of closely related coordinated amidoxime and hydroxylamine (B1172632) ligands. The reactivity of these coordinated ligands is often significantly altered compared to their free, uncoordinated state, with the metal center playing a crucial role in activating or modifying the ligand's functional groups.

One of the key aspects of the reactivity of coordinated amidoximes is their susceptibility to metal-ion-mediated transformations . These reactions can include nucleophilic additions, rearrangements, and redox processes. For instance, the amidoxime group, when coordinated to a metal center, can exhibit enhanced nucleophilicity. This has been observed in reactions where the coordinated amidoxime undergoes nucleophilic addition to activated nitriles. researchgate.netacs.org In the case of this compound, the presence of the methoxy group, an electron-donating substituent, could potentially enhance the nucleophilic character of the ligand, thereby influencing the rate and outcome of such reactions.

Rearrangement reactions of coordinated amidoximes to amidrazones have also been reported. researchgate.net This type of transformation highlights the intricate interplay between the metal ion and the ligand framework, where the coordination environment can facilitate bond cleavage and formation within the ligand itself.

Furthermore, redox reactions involving the N'-hydroxy functionality are a significant aspect of the reactivity of these coordinated ligands. Studies on hydroxylamine-containing ligands have shown that coordination to a metal ion like copper(II) can lead to the oxidation of the hydroxylamine group to a nitrosyl anion (NO⁻). nih.gov This transformation is a one-electron reduction of the nitroso moiety and demonstrates the ability of the metal center to mediate the redox chemistry of the ligand. It is plausible that a similar redox reactivity could be observed for coordinated this compound, potentially leading to the formation of novel metal-nitrosyl complexes.

The electronic influence of the 2-methoxy group in this compound is an important consideration. Alkoxy groups are generally considered electron-donating through resonance, which can increase the electron density on the ligand's donor atoms. This, in turn, can affect the stability of the resulting metal complex and modulate the reactivity of the coordinated ligand. For example, increased electron density on the nitrogen and oxygen atoms could enhance their donor strength, leading to more stable metal complexes. Conversely, it might also influence the susceptibility of the ligand to electrophilic attack or oxidation. While direct studies on the electronic effects of alkoxy substituents on the reactivity of coordinated N'-hydroxy-imidamides are scarce, research in other areas of coordination chemistry has shown that such substituents can have a profound impact on reaction rates and selectivity. mdpi.comnih.gov

A summary of potential reactions of coordinated this compound, based on the reactivity of related compounds, is presented in the table below.

| Reaction Type | Description | Potential Influence of 2-Methoxy Group |

| Nucleophilic Addition | The coordinated ligand acts as a nucleophile, for example, by adding to an activated nitrile. | The electron-donating methoxy group could enhance the nucleophilicity of the ligand. |

| Rearrangement | Isomerization of the coordinated ligand, such as a rearrangement to an amidrazone-like structure. | The electronic properties of the methoxy group could influence the stability of intermediates and transition states in the rearrangement process. |

| Redox Reaction | Oxidation of the N'-hydroxy group, potentially to a nitrosyl ligand, mediated by the metal center. | The electron-donating nature of the methoxy group might make the N'-hydroxy group more susceptible to oxidation. |

Comparative Analysis with Other Nitrogen/Oxygen Donor Ligands (e.g., Oximes)

To better understand the coordination properties of this compound, it is instructive to compare it with other N/O donor ligands, particularly oximes, which share the C=N-OH functional group. The primary structural difference between N'-hydroxy-imidamides (a class of amidoximes) and oximes is the presence of an amino group attached to the carbon of the C=N bond in the former. researchgate.net This seemingly small difference has significant electronic and chemical consequences.

A comparative overview of the key properties of N'-hydroxy-imidamides and oximes as ligands is provided in the table below.

| Property | N'-Hydroxy-imidamides (Amidoximes) | Oximes |

| Key Functional Group | -C(NH₂)=NOH | >C=NOH |

| Electronic Effects | Presence of a significant mesomeric effect from the amino group. researchgate.netresearchgate.net | Primarily inductive effects from the substituents on the carbon atom. |

| Acidity/Basicity | The oxime nitrogen is basic, and the -OH group is acidic. The amino group can also exhibit basicity. researchgate.net | The oxime nitrogen is basic, and the -OH group is acidic. |

| Coordination Modes | Can act as a neutral or deprotonated ligand, often coordinating through the oxime nitrogen and oxygen. The amino group typically does not coordinate due to the mesomeric effect. researchgate.net | Can act as a neutral or deprotonated ligand, coordinating through the nitrogen and/or oxygen atoms. |

| Reactivity of Coordinated Ligand | Susceptible to metal-mediated nucleophilic additions, rearrangements, and redox reactions. researchgate.net | Coordinated oximes can undergo various reactions, including hydrolysis, reduction, and Beckmann rearrangement, often catalyzed by the metal ion. |

The coordination chemistry of oximes is well-established, with a wide variety of complexes having been synthesized and characterized. researchgate.net Oxime ligands can coordinate to metal ions in a variety of ways, acting as neutral molecules or, more commonly, as deprotonated oximato anions. They can function as monodentate, bidentate, or bridging ligands.

In comparison, the coordination chemistry of N'-hydroxy-imidamides, while sharing some similarities with oximes in terms of the involvement of the oxime group in binding, is distinguished by the electronic influence of the amino group. The delocalization of the amino group's lone pair can affect the bond lengths and angles within the coordinated ligand and influence the stability of the resulting metal complex. For example, in a study of a bis-chelate oxime-amide ligand, it was noted that the anionic state of the amide nitrogens led to higher donor ability and shorter metal-nitrogen bond lengths compared to the metal-oxime nitrogen bonds. mdpi.com This suggests that the electronic environment around the donor atoms plays a crucial role in the coordination properties.

The reactivity of coordinated N'-hydroxy-imidamides can also be contrasted with that of coordinated oximes. While both can undergo metal-assisted transformations, the specific reaction pathways can differ. For instance, the presence of the amino group in N'-hydroxy-imidamides offers an additional site for potential reactivity, although it is often rendered less reactive by the mesomeric effect. The bifunctional reactivity observed in some amidoxime complexes, where both the oxime and amino functionalities participate in a reaction, highlights a mode of reactivity not available to simple oximes. acs.org

Theoretical and Computational Chemistry of 1e N Hydroxy 2 Methoxypropanimidamide

Electronic Structure and Bonding

The arrangement of electrons in (1E)-N'-hydroxy-2-methoxypropanimidamide governs its chemical behavior and physical properties. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the intricacies of its electronic structure and bonding.

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontiers of chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the N'-hydroxy-imidamide moiety, specifically the lone pairs of the nitrogen and oxygen atoms, which are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the π* orbitals of the C=N double bond, indicating the most probable sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization effects. This analysis for this compound would likely reveal significant negative charges on the oxygen and nitrogen atoms due to their high electronegativity, making them centers of negative electrostatic potential. The carbon atom of the C=N bond would exhibit a partial positive charge, rendering it electrophilic. The methoxy (B1213986) group's oxygen would also carry a negative charge, while the adjacent carbon atoms would be slightly positive. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns.

Table 1: Hypothetical NBO Charges for this compound

| Atom | Hypothetical Charge (e) |

| O (of N-OH) | -0.65 |

| N (of N-OH) | -0.45 |

| C (of C=N) | +0.30 |

| N (of NH) | -0.50 |

| O (of OCH3) | -0.55 |

| C (of OCH3) | +0.15 |

| C (of CH) | +0.10 |

| H (of N-OH) | +0.40 |

| H (of NH) | +0.35 |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Vibrational and Electronic Spectroscopic Signatures from Computational Models

Computational models can predict the vibrational and electronic spectra of molecules, which are essential for their experimental identification and characterization.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. Key vibrational frequencies would include the O-H stretch of the hydroxy group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹, the N-H stretch around 3300-3500 cm⁻¹, and the C=N stretch, which is expected in the 1640-1690 cm⁻¹ region. The C-O stretching vibrations of the methoxy group would also be identifiable.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of the molecule. The transitions are typically from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). For this compound, the principal electronic transitions are expected to be of the n → π* and π → π* type, involving the non-bonding electrons of the oxygen and nitrogen atoms and the π electrons of the C=N double bond.

Table 2: Predicted Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |

| Vibrational (IR/Raman) | ||

| O-H Stretch | ~3400 cm⁻¹ | N'-hydroxy group |

| N-H Stretch | ~3350 cm⁻¹ | Imidamide group |

| C-H Stretch | ~2950 cm⁻¹ | Methoxy and propyl groups |

| C=N Stretch | ~1660 cm⁻¹ | Imidamide group |

| C-O Stretch | ~1100 cm⁻¹ | Methoxy group |

| Electronic (UV-Vis) | ||

| λmax 1 | ~210 nm | π → π* transition |

| λmax 2 | ~270 nm | n → π* transition |

Note: These are representative values and can be influenced by solvent and other environmental factors.

Conformational Analysis and Isomerism

The flexibility of this compound allows for the existence of various conformers and isomers. Understanding their relative energies and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Energy Profiles for Rotational and Inversional Barriers

Rotation around single bonds in this compound leads to different conformers. The most significant rotational barriers would be associated with the C-N single bonds and the C-O bond of the methoxy group. Computational methods can map the potential energy surface for these rotations, identifying the low-energy conformers and the transition states that separate them. The energy barriers for these rotations are typically in the range of a few kcal/mol.

Inversion at the nitrogen atoms is another potential source of isomerism. However, for the imidamide nitrogen, this process is generally coupled with rotation and has a relatively low barrier. The N'-hydroxy nitrogen inversion would also contribute to the conformational complexity. Theoretical calculations have shown that for N-hydroxy amidines, the energy barrier for tautomeric interconversion is high, suggesting that different tautomers would not easily interconvert at room temperature. nih.gov

Computational Prediction and Validation of E/Z Stereochemistry

The "(1E)" designation in the name of the compound specifies the stereochemistry around the C=N double bond. The 'E' isomer (from the German entgegen, meaning opposite) indicates that the higher priority substituents on the carbon and nitrogen atoms are on opposite sides of the double bond. In this case, the methoxypropyl group on the carbon and the hydroxy group on the nitrogen are on opposite sides.

Computational studies on N-hydroxy amidines consistently show that the amide oxime form is more stable than its tautomeric imino hydroxylamine (B1172632) form. nih.gov Within the amide oxime form, the E and Z isomers are possible. DFT calculations can be used to determine the relative energies of these isomers. For many N'-hydroxy-imidamides, the E isomer is found to be thermodynamically more stable due to reduced steric hindrance and potentially favorable intramolecular interactions. The energy difference between the E and Z isomers is typically small, on the order of a few kcal/mol, but the barrier to their interconversion via rotation around the C=N double bond is significant, preventing easy isomerization under normal conditions.

Table 3: Hypothetical Relative Energies of this compound Isomers

| Isomer/Conformer | Relative Energy (kcal/mol) |

| (1E)-isomer (anti-periplanar) | 0.0 (most stable) |

| (1E)-isomer (syn-periplanar) | +1.5 |

| (1Z)-isomer (anti-periplanar) | +3.0 |

| (1Z)-isomer (syn-periplanar) | +4.5 |

| Rotational Transition State (C-N) | +5.0 |

| E/Z Isomerization Transition State | > 20 |

Note: These values are illustrative, based on general trends for similar molecules, and would need to be confirmed by specific calculations.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be modeled.

One important reaction is its tautomerization. As mentioned, the amide oxime form is generally more stable. Computational modeling of the proton transfer between the nitrogen and oxygen atoms can elucidate the pathway and the energy barrier for this process. Studies on related N-hydroxy amidines have shown that this barrier is substantial, making the tautomers isolable at room temperature. nih.gov Water-assisted tautomerism, however, has been shown to have a significantly lower activation barrier. nih.gov

Another area of interest is the reactivity of the N'-hydroxy-imidamide group in synthetic transformations. For instance, this group can participate in cyclization reactions or act as a nucleophile. Computational modeling could be used to explore the mechanisms of such reactions, comparing different possible pathways and identifying the most likely products. For example, the reaction of this compound with an electrophile could be modeled to determine whether the attack occurs at the nitrogen or the oxygen of the N-OH group, and to calculate the activation energies for both pathways.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and transition states, providing a detailed, step-by-step understanding of the reaction mechanism. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is currently no specific published research available on the theoretical and computational chemistry of the compound This compound .

Extensive searches were conducted to locate data pertaining to the following areas as outlined in the requested article structure:

Ligand-Metal Interaction Simulations

Influence of Solvent Effects on Complexation Behavior:No computational or experimental studies on the influence of solvent effects on the complexation behavior of this compound could be located.

While general computational methodologies for analyzing similar classes of compounds, such as N-hydroxy amidines and other imidamide derivatives, are well-established, the specific application of these techniques to this compound has not been documented in the accessible scientific domain. Therefore, the creation of a detailed and scientifically accurate article adhering to the requested structure is not possible at this time due to the absence of requisite data.

Structure Reactivity Relationships and Chemical Design Principles

Impact of Molecular Architecture and Substituents on Chemical Behavior

The fundamental structure of an amidoxime (B1450833) consists of an amino (-NH₂) and a hydroxylamino (=NOH) group attached to the same carbon atom. This arrangement confers a unique set of properties, including amphoteric behavior (acting as both an acid and a base), nucleophilicity, and a strong capacity for metal ion chelation.

The reactivity of the amidoxime core in (1E)-N'-hydroxy-2-methoxypropanimidamide is significantly modulated by its 2-methoxypropyl substituent. The impact of this substituent can be broken down into electronic and steric effects:

Steric Effects: The branched nature of the 2-methoxypropyl group introduces steric hindrance around the reactive amidoxime center. This bulkiness can impede the approach of reactants, potentially slowing down reaction rates compared to amidoximes with smaller, unbranched substituents. For example, in coordination chemistry, the steric bulk might influence the geometry and stability of metal complexes formed.

The following table summarizes how different types of substituents generally affect the chemical behavior of the amidoxime functional group.

| Substituent Property | Example Substituent | General Effect on Amidoxime Core | Impact on Chemical Behavior |

| Electron-Donating (Inductive) | Alkyl groups (e.g., methyl, ethyl) | Increases electron density on nitrogen atoms. | Increases basicity (higher pKa of conjugate acid); may enhance nucleophilicity. |

| Electron-Withdrawing (Inductive/Resonance) | Aryl groups (e.g., phenyl), Nitro groups | Decreases electron density on nitrogen atoms. | Decreases basicity (lower pKa); increases acidity of the oxime proton. |

| Sterically Bulky | tert-Butyl, 2-methoxypropyl | Hinders access to the functional group. | May decrease reaction rates; can provide kinetic stability to derivatives. |

| Capable of H-Bonding | Hydroxyl (-OH) | Can form intra- or intermolecular hydrogen bonds. | Influences solubility, crystal packing, and can participate in reaction mechanisms. |

Rational Design of Amidoxime Derivatives for Specific Chemical Functions

The unique properties of the amidoxime group make it a valuable scaffold in medicinal chemistry and materials science. Rational design involves modifying the core structure to optimize it for a specific purpose. nih.gov

One of the most significant applications of amidoximes is their use as prodrugs for amidines. ijpcbs.com Amidines are strongly basic compounds that are often protonated at physiological pH, leading to poor membrane permeability and low oral bioavailability. By converting an amidine to its corresponding amidoxime prodrug, the basicity is reduced, lipophilicity is increased, and the molecule can more easily traverse biological membranes. ijpcbs.comslideshare.net Once absorbed, the amidoxime is metabolically converted back to the active amidine by enzymes such as cytochrome P450. ijpcbs.com In the case of this compound, it could be rationally designed as a prodrug to deliver 2-methoxypropanimidine. The methoxy (B1213986) group could be strategically included to modulate metabolic stability and fine-tune the drug's pharmacokinetic profile.

Amidoximes are also excellent metal-chelating agents , a property leveraged in applications such as the extraction of uranium ions from seawater. nih.gov The rational design of amidoxime-based chelators involves incorporating them into larger polymer structures or designing small molecules with multiple amidoxime groups to enhance binding affinity and selectivity for specific metal ions. The substituent on the amidoxime can be modified to improve the accessibility of the chelating group or to introduce additional donor atoms for stronger metal coordination.

Another area of interest is the development of amidoximes as nitric oxide (NO) donors . nih.gov Amidoximes can be oxidized in vivo to release NO, a critical signaling molecule with vasodilatory and anti-thrombotic effects. nih.govnih.gov The design of amidoxime-based NO donors focuses on tuning the electronic properties of the molecule to control the rate of NO release under specific physiological conditions.

| Design Goal | Structural Modification Strategy | Example Application |

| Improve Bioavailability (Prodrug) | Conversion of a basic amidine to a less basic amidoxime. ijpcbs.com | Antimalarial or antiviral amidine drugs. nih.gov |

| Enhance Metal Chelation | Incorporate multiple amidoxime groups or attach to a polymer backbone. | Uranium extraction from seawater. nih.gov |

| Control Nitric Oxide Release | Modify substituents to alter the redox potential of the amidoxime. | Cardiovascular drugs. nih.gov |

| Increase Target Specificity | Attach the amidoxime to a scaffold that selectively binds a biological target. | Enzyme inhibitors. |

Stereochemical Control and Its Effect on Chemical Reactivity

Stereochemistry plays a critical role in the chemical and biological activity of this compound, which has two key stereochemical features: the configuration of the C=N double bond and a chiral center in the substituent.

Future Research Directions for 1e N Hydroxy 2 Methoxypropanimidamide Chemistry

Exploration of Unconventional and Sustainable Synthetic Routes

The development of novel synthetic methodologies for molecules like (1E)-N'-hydroxy-2-methoxypropanimidamide is a foundational area of research. Traditional synthesis of amidoximes often involves the reaction of a nitrile with hydroxylamine (B1172632), a process that can sometimes lead to amide byproducts and require harsh conditions. Future research could focus on greener, more efficient, and unconventional routes.

Key research objectives could include:

Flow Chemistry Synthesis: Investigating the synthesis using continuous flow reactors could offer enhanced control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yield and purity while minimizing reaction time and waste.

Electrochemical Synthesis: Exploring the electrochemical reduction of a suitable precursor, such as a nitro-alkene derivative, could provide a reagent-lite and environmentally benign pathway.

Biocatalytic Routes: The use of engineered enzymes (e.g., nitrilases or reductases) could offer a highly selective and sustainable method for constructing the amidoxime (B1450833) functional group under mild, aqueous conditions.

Photoredox Catalysis: Visible-light-mediated synthesis could provide a novel and energy-efficient route, potentially allowing for the formation of the C=N bond or the introduction of the hydroxylamino group under mild conditions.

Table 1: Hypothetical Comparison of Synthetic Routes

| Synthesis Method | Precursor | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Flow Chemistry | 2-methoxypropanenitrile | High throughput, improved safety, precise control | Optimization of reactor design and reaction conditions |

| Electrochemical | 1-methoxy-2-nitropropene | Avoids stoichiometric chemical reductants/oxidants | Controlling selectivity and preventing over-reduction |

| Biocatalytic | 2-methoxypropanenitrile | High stereoselectivity, green solvent (water) | Enzyme discovery, engineering, and stability |

Advanced Mechanistic Investigations using State-of-the-Art Analytical Techniques

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and developing applications. Future work should employ a combination of advanced spectroscopic and computational techniques.

Potential areas of investigation include:

In-situ Spectroscopy: Utilizing techniques like ReactIR (Infrared) or process NMR (Nuclear Magnetic Resonance) spectroscopy to monitor reaction kinetics and identify transient intermediates in real-time. This would provide direct evidence for proposed reaction pathways.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model reaction transition states, determine activation energies, and predict the influence of the 2-methoxy group on the electronic structure and reactivity of the amidoxime moiety.

Isotope Labeling Studies: Using isotopically labeled precursors (e.g., with ¹⁵N, ¹⁸O, or ¹³C) to trace the atomic rearrangements during synthesis and subsequent reactions, providing unambiguous evidence for bond-forming and bond-breaking events.

Development of Novel Applications in Pure Chemical Science (e.g., Catalysis, Materials Science)

The unique electronic and structural features of the amidoxime group suggest that this compound could serve as a valuable building block in catalysis and materials science.

Catalysis: The amidoxime moiety is known for its ability to chelate metal ions. Future research could explore the use of this compound as a ligand for transition metal catalysts. The presence of multiple heteroatoms (N, O) allows for various coordination modes.

Table 2: Potential Catalytic Applications

| Metal Center | Proposed Ligand Role | Target Reaction Type | Research Goal |

|---|---|---|---|

| Copper (Cu) | Bidentate (N,O-chelate) | Asymmetric addition reactions | Inducing stereoselectivity via a chiral metal complex |

| Palladium (Pd) | Monodentate or Bridging | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulating catalyst activity and stability |

Materials Science: The ability of amidoximes to form hydrogen bonds and coordinate with metals makes them attractive for the design of new materials.

Metal-Organic Frameworks (MOFs): The compound could be investigated as an organic linker for the synthesis of novel MOFs. The methoxy (B1213986) group could be used to tune the porosity and surface properties of the resulting framework, making it potentially useful for gas storage or separation.

Polymer Chemistry: It could be functionalized and incorporated into polymer chains. The amidoxime groups along the polymer backbone could be used for post-polymerization modification or for creating materials capable of sequestering metal ions from solution.

Interdisciplinary Opportunities in Fundamental Chemical Research

The structure of this compound offers opportunities at the interface of different chemical disciplines.

Supramolecular Chemistry: The potential for hydrogen bonding (N-OH donor, C=N and O-Me acceptors) could be explored in the context of crystal engineering and the formation of self-assembled supramolecular structures like gels or liquid crystals.

Astrochemistry: Simple, related molecules like hydroxylamine and nitriles are of interest in astrochemistry. Mechanistic studies on the formation of this compound under simulated interstellar conditions could provide insights into the prebiotic synthesis of complex organic molecules.

Sensor Technology: The metal-chelating properties of the amidoxime group could be harnessed to develop colorimetric or fluorescent sensors for specific metal ions. The 2-methoxy group could be used to fine-tune the electronic properties of the sensor, thereby altering its sensitivity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.